3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
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Overview
Description
3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine ring system, which is fused with a methyl group and an amino propanoic acid moiety. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid typically involves the condensation of 6-methylthieno[2,3-d]pyrimidin-4-amine with a suitable propanoic acid derivative. The reaction is usually carried out under anhydrous conditions using a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 100-150°C, to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of N-substituted thienopyrimidine derivatives.
Scientific Research Applications
3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]benzoic acid
- [ (6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetic acid
- 2-benzoyl-8-hydroxy-9-mercapto-3-methylpyrrolo[1′,2′:2,3][1,2,4]triazolo[1,5-a]thieno[2,3-d]pyrimidin-4,7-dione
Uniqueness
3-[(6-Methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
3-[(6-methylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-6-4-7-9(11-3-2-8(14)15)12-5-13-10(7)16-6/h4-5H,2-3H2,1H3,(H,14,15)(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAZUKLRWQLRQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)NCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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